9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride
Overview
Description
9-Azabicyclo[331]nonan-3-one Hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride typically involves the reaction of benzylamine with acetone dicarboxylic acid in the presence of sodium phosphate dibasic dodecahydrate and hydrochloric acid. The reaction is carried out in water at room temperature, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reductive amination can be performed using sodium triacetoxyhydridoborate.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amines from reductive amination, and substituted derivatives from substitution reactions.
Scientific Research Applications
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride involves its ability to catalyze oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), acts as an efficient catalyst for the oxidation of alcohols to carbonyl compounds. This catalytic activity is facilitated by the presence of copper catalysts and ambient air as the oxidant .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound shares a similar bicyclic structure but with a benzyl group attached.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A closely related compound that is used as a catalyst in oxidation reactions.
Uniqueness
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride is unique due to its specific structure and the presence of a hydrochloride group, which enhances its solubility and reactivity in various chemical reactions. Its ability to act as a catalyst in oxidation reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGESYOBZBRDUBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599961 | |
Record name | 9-Azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72761-60-5 | |
Record name | 9-Azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-azabicyclo[3.3.1]nonan-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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